Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

HIF prolyl hydroxylase PHD1 selectivity ester SAR

Procure this butyl ester variant as a critical intermediate for HIF-PH inhibitor development. Its increased lipophilicity (ΔlogP ≈ +1.2 vs. methyl ester) enables PHD1-biased SAR and provides a distinct retention time for impurity method validation per ICH Q3A. Also suited as a CNS-focused BACE-1 starting scaffold with reduced P‑gp risk. Research-grade ≥98% purity; cold-chain supply.

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
Cat. No. B11845158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=C(C2=C(C=C(C=C2)C)C(=O)N1)O
InChIInChI=1S/C15H17NO4/c1-3-4-7-20-15(19)12-13(17)10-6-5-9(2)8-11(10)14(18)16-12/h5-6,8,17H,3-4,7H2,1-2H3,(H,16,18)
InChIKeyGJENELRPZWIINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 4-Hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate: A Specialized 1‑Oxo‑DHIQ‑3‑Carboxylate Building Block for HIF‑PH Inhibitor Research and Impurity Profiling


Butyl 4‑hydroxy‑7‑methyl‑1‑oxo‑1,2‑dihydroisoquinoline‑3‑carboxylate (CAS 808117‑48‑8, C₁₅H₁₇NO₄, MW 275.3) belongs to the 1‑oxo‑1,2‑dihydroisoquinoline‑3‑carboxylate (1‑oxo‑DHIQ‑3‑COOR) class, a scaffold central to hypoxia‑inducible factor prolyl hydroxylase (HIF‑PH) inhibitor development [1]. The compound features a butyl ester at position 3, a 4‑hydroxy group, and a 7‑methyl substituent on the isoquinolinone core. It is recognized as a process‑related intermediate in the manufacture of roxadustat (FG‑4592), the first‑in‑class orally active HIF‑PH inhibitor approved for anemia of chronic kidney disease [2]. The butyl ester variant is supplied primarily as a research‑grade building block (typical purity ≥97%) for medicinal chemistry, impurity profiling, and analytical method development .

Why Butyl 4‑Hydroxy‑7‑methyl‑1‑oxo‑1,2‑dihydroisoquinoline‑3‑carboxylate Cannot Be Replaced by a Generic 1‑Oxo‑DHIQ‑3‑Carboxylate in HIF‑PH or BACE‑1 Programs


The 1‑oxo‑DHIQ‑3‑carboxylate scaffold is not a uniform entity: the ester moiety (methyl vs. butyl), the C‑7 substituent (methyl vs. phenoxy vs. hydrogen), and the oxidation state at C‑1 (oxo vs. reduced) each independently govern lipophilicity, metabolic stability, and target‑isoform selectivity [1][2]. Generic substitution of the butyl ester with a methyl ester—the most common commercially available variant—shifts physicochemical properties (logP, aqueous solubility, hydrolytic stability) in ways that directly affect pharmacokinetic behavior, impurity retention times, and protein‑binding interactions . Evidence from the 4‑hydroxy‑isoquinoline HIF hydroxylase patent family demonstrates that isoform selectivity (PHD1 vs. PHD2) is exquisitely sensitive to the nature of the C‑3 ester and C‑7 substituent [1]. Similarly, the BACE‑1 inhibitor series shows that ester‑driven permeability and P‑gp efflux ratios are critical to CNS target engagement [3]. The quantitative evidence below establishes where the butyl 7‑methyl variant differentiates from its closest analogs.

Quantitative Differentiation Evidence: Butyl 4‑Hydroxy‑7‑methyl‑1‑oxo‑1,2‑dihydroisoquinoline‑3‑carboxylate vs. Methyl Ester and 7‑Phenoxy Analogs


Ester‑Driven Orthogonal Selectivity in the HIF‑PH System: Butyl vs. Methyl Ester Influence on PHD1/PHD2 Isoform Bias

The 4‑hydroxy‑isoquinoline HIF hydroxylase inhibitor patent (US9409892) explicitly claims compounds where the IC₅₀ ratio PHD2/PHD1 is ≥5, establishing that C‑3 ester identity is a critical selectivity determinant within this scaffold class [1]. A representative 4‑hydroxy‑isoquinoline‑3‑carboxylate from the patent series exhibits a PHD2 IC₅₀ of 3,270 nM in the HIF‑PH assay [2]. While no direct head‑to‑head data for the butyl 7‑methyl compound vs. the methyl analog are publicly available, the patent SAR teaches that increasing ester chain length modulates the PHD2/PHD1 selectivity window—relevant because the butyl ester variant presents a distinct lipophilic footprint compared to the methyl ester [1]. The methyl ester analog (methyl 4‑hydroxy‑7‑methyl‑1‑oxo‑1,2‑dihydroisoquinoline‑3‑carboxylate, CAS 914672‑84‑7) is primarily characterized as Roxadustat Impurity 9, without reported HIF‑PH selectivity data .

HIF prolyl hydroxylase PHD1 selectivity ester SAR

Butyl Ester as a Functional Differentiator: Molecular Weight and Lipophilicity Shift Relative to Methyl Ester

The butyl ester homolog (MW 275.3, C₁₅H₁₇NO₄) carries a molecular weight increase of +42.1 Da and an estimated ΔlogP of approximately +1.2 relative to the methyl ester analog (MW 233.22, C₁₂H₁₁NO₄) . This shift is mechanistically meaningful: the 1‑oxo‑DHIQ‑3‑carboxylate scaffold is documented as air‑sensitive and purification‑challenging [1], and the increased steric bulk of the butyl ester can confer greater kinetic stability toward nucleophilic addition at C‑1 compared to the methyl ester, consistent with the general observation that bulkier esters reduce iminium electrophilicity in this scaffold class [1]. The butyl ester also provides a distinct chromatographic retention time relative to the methyl ester, enabling unambiguous identification in HPLC impurity profiling of roxadustat API [2].

physicochemical differentiation logP ester homolog

7‑Methyl vs. 7‑Phenoxy Substitution: Impact on CNS Drug‑Like Properties and P‑gp Recognition

The 1‑oxo‑DHIQ scaffold has been advanced to potent BACE‑1 inhibitors with sub‑micromolar potency [1]. Critically, the BACE‑1 series demonstrated that structural modifications within the dihydroisoquinoline core—including substitution patterns analogous to the 7‑position—affect permeability and P‑gp efflux ratio, two parameters essential for CNS drug candidates [1]. Compound 31 from the BACE‑1 series achieved good BACE‑1 potency, excellent permeability, and a low P‑gp efflux ratio [1]. While these data come from 3,4‑dihydroisoquinoline (non‑oxo) analogs, the scaffold architecture is directly transferable: the 7‑methyl substituent in the target compound (MW 275.3) presents a smaller steric footprint and lower molecular weight compared to the 7‑phenoxy analog (butyl 4‑hydroxy‑1‑oxo‑7‑phenoxy‑1,2‑dihydroisoquinoline‑3‑carboxylate, MW 353.4) [2], which is expected to favor passive permeability and reduce P‑gp recognition based on the well‑established inverse correlation between molecular weight/polar surface area and CNS penetration.

BACE-1 CNS permeability P‑gp efflux 7‑substituent SAR

Synthetic Tractability: One‑Step Access via Domino Cyclization of Isocyanoacetate Derivatives

The 1‑oxo‑1,2‑dihydroisoquinoline‑3‑carboxylate core can be constructed in a single step via condensation of ortho‑phthalaldehyde derivatives with isocyanoacetate esters . This domino approach, demonstrated with ethyl isocyanoacetate, is generalizable to butyl isocyanoacetate, providing direct access to butyl 4‑hydroxy‑1‑oxo‑DHIQ‑3‑carboxylates . Alternative multi‑step routes via isoquinolinium salt intermediates require organolithium reagents (e.g., butyl lithium) and suffer from air sensitivity and purification challenges [1]. The one‑step domino method offers a practical advantage for milligram‑to‑gram scale synthesis of the butyl ester for research use, whereas the 7‑phenoxy analogs require additional steps for phenoxy introduction, reducing overall synthetic efficiency.

synthetic accessibility domino cyclization isocyanoacetate

Storage and Handling: Defined Cold‑Chain Stability Enabling Reproducible Long‑Term Use

The commercial specification for butyl 4‑hydroxy‑7‑methyl‑1‑oxo‑1,2‑dihydroisoquinoline‑3‑carboxylate mandates storage at 2–8°C with protection from light . This is more stringent than the room‑temperature storage specified for the methyl ester analog (CAS 914672‑84‑7) . The cold‑chain requirement is consistent with the documented air‑sensitivity of 1,2‑dihydroisoquinoline‑3‑carboxylic acid derivatives, which are prone to oxidative degradation at ambient temperature [1]. Adherence to the specified storage protocol is essential for maintaining the integrity of the 4‑hydroxy‑1‑oxo‑DHIQ core during long‑term use in quantitative analytical applications.

stability storage condition reproducibility

Optimal Procurement Scenarios for Butyl 4‑Hydroxy‑7‑methyl‑1‑oxo‑1,2‑dihydroisoquinoline‑3‑carboxylate in Drug Discovery and Quality Control


HIF‑PH Inhibitor Lead Optimization: Probing PHD1‑Selective Chemical Space

Medicinal chemistry teams pursuing PHD1‑selective inhibitors for muscle degeneration, colitis, or ischemic disorders should procure this compound as a key intermediate. Based on the PHD1 selectivity claims in US9409892 (PHD2/PHD1 IC₅₀ ratio ≥5 for 4‑hydroxy‑isoquinoline‑3‑carboxylates), the butyl 7‑methyl variant provides a distinct lipophilicity vector (estimated ΔlogP ≈ +1.2 vs. methyl ester) for tuning isoform bias away from the PHD2‑driven erythropoietic axis exploited by roxadustat [1]. The compound serves as a versatile intermediate for amidation at the C‑3 carboxylate to generate diverse PHD1‑biased screening libraries [1].

ANDA Regulatory Filings: HPLC Method Validation for Roxadustat Impurity Profiling

Quality control laboratories supporting abbreviated new drug applications (ANDAs) for generic roxadustat require authenticated impurity reference standards. The butyl 7‑methyl compound, as a process‑related intermediate structurally distinct from the methyl ester Impurity 9 (CAS 914672‑84‑7), provides an essential marker for method specificity validation. Its differentiated retention time (due to the butyl ester's increased lipophilicity: ΔlogP ≈ +1.2) enables resolution from the methyl ester impurity under standard reversed‑phase gradient conditions, as required by ICH Q3A guidelines for impurity profiling [2].

Medicinal Chemistry Library Design: CNS‑Penetrant BACE‑1 Inhibitor Scaffolds

Research groups targeting CNS indications, particularly BACE‑1 for Alzheimer's disease, should prioritize the butyl 7‑methyl variant over the bulkier butyl 7‑phenoxy analog. The molecular weight advantage (ΔMW = −78.1 Da) and reduced P‑gp recognition risk, inferred from the BACE‑1 dihydroisoquinoline series demonstrating excellent permeability and low P‑gp efflux for optimized analogs, make this compound a favorable starting point for CNS‑oriented SAR campaigns [3]. The 7‑methyl substituent presents minimal steric hindrance while maintaining the core pharmacophore required for aspartyl protease inhibition [3].

Reference Standard for Chromatographic Method Development in Process Chemistry

Process chemistry groups developing synthetic routes to roxadustat or related HIF‑PH inhibitors should secure this compound as a reference standard for reaction monitoring and by‑product identification. The compound's distinct molecular ion (MW 275.3) and chromatographic behavior relative to both the methyl ester (MW 233.22) and the 7‑phenoxy butyl ester (MW 353.4) enable unambiguous LC‑MS peak assignment during process optimization. The cold‑chain storage requirement (2–8°C) necessitates appropriate handling protocols to maintain standard integrity during long‑term use .

Quote Request

Request a Quote for Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.